molecular formula C12H13NO4S B2754657 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide CAS No. 946203-34-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B2754657
CAS No.: 946203-34-5
M. Wt: 267.3
InChI Key: YTHXSTMNMKILLB-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide ( 863007-67-4) is a synthetic organic compound with a molecular formula of C18H16ClNO4S and a molecular weight of 377.8 g/mol . This benzamide derivative features a 1,1-dioxido-2,3-dihydrothiophen-3-yl (sulfolene) moiety, a structural feature shared by a broader class of sulfonamide- and benzamide-based molecules that are widely explored in medicinal and agrochemical research for their potential interactions with biological targets . Compounds within this structural family have been investigated for their broad-spectrum antiviral effects. Research on analogous N-phenylbenzamide derivatives has demonstrated their ability to inhibit viral replication, such as Hepatitis B Virus (HBV), by increasing intracellular levels of the host defense factor APOBEC3G (A3G), suggesting a potential mechanistic pathway for this class of molecules . This compound is provided For Research Use Only and is strictly intended for laboratory research applications such as in vitro studies. It is not intended for use in humans or animals, nor for diagnostic, therapeutic, or any other consumer-related applications . Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-7,10H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHXSTMNMKILLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the 1,1-dioxido-2,3-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Coupling with 4-methoxybenzamide: The 1,1-dioxido-2,3-dihydrothiophene intermediate is then coupled with 4-methoxybenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido groups, converting the compound back to its thiophene form.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiophene derivatives.

Scientific Research Applications

Chemistry

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.

Reactivity Overview:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Converts dioxido groups back to thiophene forms.
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitutions .

The compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity:
In vitro studies indicate that it can induce apoptosis in cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa15.2Induction of oxidative stress
MDA-MB-23112.8Inhibition of the EGFR/Akt signaling pathway
A54910.5G2/M cell cycle arrest

These findings suggest multiple pathways of action, including oxidative stress induction and modulation of cell cycle progression .

Medicinal Applications

The compound is being explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its unique structural features allow it to modulate enzyme activities and receptor functions effectively.

Mechanism of Action:
The dioxido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxybenzamide moiety interacts with enzymes and receptors to modulate their activity .

Industrial Applications

In industry, this compound is utilized in the development of new materials and catalysts for various processes. Its chemical properties make it suitable for applications in polymer chemistry and materials science.

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cells through its ability to induce oxidative stress .

Case Study 2: Enzyme Inhibition
Research investigating the compound's enzyme inhibitory potential found that it could act as an inhibitor for key enzymes involved in metabolic pathways relevant to cancer progression .

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s dioxido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxybenzamide moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Key Substituents Functional Groups Notable Features
Target Compound : N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide 2,3-Dihydrothiophen sulfone 4-Methoxybenzamide Sulfone, Methoxy Enhanced electron deficiency due to sulfone; potential metabolic stability
Analog 1 : N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide () Tetrahydrothiophen sulfone 4-Hexyloxy, 4-Isopropylbenzyl Sulfone, Hexyloxy, Benzyl Increased lipophilicity; steric bulk from benzyl group may reduce bioavailability
Analog 2 : N-(1-Azidopentan-3-yl)-4-methoxybenzamide () Linear alkyl chain 4-Methoxybenzamide, Azide Methoxy, Azide Azide group enables click chemistry applications; reduced rigidity compared to cyclic sulfone
Analog 3 : N-{4-[2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide () Hydrazide-hydrazone 4-Methoxybenzamide, Dichlorobenzylidene Hydrazone, Chloro Hydrazone linkage introduces hydrogen-bonding capacity; dichloro groups enhance halogen bonding
Key Observations:
  • Lipophilicity : Analog 1’s hexyloxy and benzyl groups increase lipophilicity, contrasting with the target compound’s methoxy group, which balances hydrophilicity.
  • Reactivity : Azide (Analog 2) and hydrazone (Analog 3) functionalities enable distinct synthetic applications, such as bioconjugation or Schiff base formation, unlike the sulfone’s role in stabilizing charge interactions .
Key Observations:
  • The target compound’s synthesis likely involves cyclization under basic conditions (similar to triazole derivatives in ), whereas Analog 2 employs organometallic reagents for azide retention.
  • Analog 3’s hydrazone formation is a straightforward condensation, contrasting with the multi-step sulfonation required for the target compound.
Table 3: Comparative Properties
Property Target Compound Analog 1 Analog 2 Analog 3
Solubility Moderate (methoxy enhances hydrophilicity) Low (hexyloxy, benzyl) Moderate (azide increases polarity) Low (chloro groups)
Metabolic Stability High (sulfone resists oxidation) Moderate (benzyl may undergo CYP450 metabolism) Low (azide instability) Moderate (hydrazone hydrolysis)
Bioactivity Potential enzyme inhibition (sulfone mimics transition states) Steric hindrance may limit target engagement Reactivity-dependent (e.g., pro-drug activation) Antifungal/antibacterial (common in hydrazones)
Key Observations:
  • The sulfone group in the target compound likely improves metabolic stability compared to Analog 2’s azide or Analog 3’s hydrazone.
  • Analog 1’s bulky substituents may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H13_{13}N\O4_{4}S
  • Molecular Weight : 287.31 g/mol

This structure includes a thiophene ring with a dioxido group and a methoxy-substituted aromatic ring, which may contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
HeLa15.2Induction of oxidative stress leading to cell death
MDA-MB-23112.8Inhibition of the EGFR/Akt signaling pathway
A54910.5G2/M cell cycle arrest

These findings suggest that the compound may act through multiple pathways, including oxidative stress induction and cell cycle regulation.

Antimicrobial Properties

This compound also displays antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens are listed below:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's mechanism in combating bacterial infections may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The dioxido group is believed to generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the EGFR/Akt pathway, which is crucial for cell proliferation and survival.
  • Cell Cycle Arrest : By inducing G2/M phase arrest in cancer cells, the compound prevents further division and promotes apoptosis.

Case Studies and Research Findings

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of this compound. The researchers found that modifications to the methoxy group significantly influenced both anticancer and antimicrobial activities. For instance:

  • Compounds with electron-withdrawing groups on the methoxy-substituted benzene ring exhibited enhanced anticancer efficacy.
  • Structural analogs lacking the dioxido functionality showed reduced biological activity.

Q & A

Q. What are the common synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Functional group introduction : The 1,1-dioxido-thiophene moiety is often synthesized via oxidation of thiophene derivatives using reagents like potassium permanganate or hydrogen peroxide .
  • Amide bond formation : Coupling 4-methoxybenzoyl chloride with the thiophene-derived amine under anhydrous conditions (e.g., DMF or dichloromethane) with a base like triethylamine .
  • Optimization : Reaction temperature (often 0–25°C), solvent polarity, and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields (typically 60–85%) .

Q. Table 1: Representative Reaction Conditions

StepSolventTemp (°C)Catalyst/BaseYield (%)
Thiophene oxidationH₂O/EtOH60–80KMnO₄70–80
Amide couplingDCM0–25Et₃N65–75

Q. How are functional groups in this compound characterized, and what analytical methods are prioritized?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and dioxido-thiophene (δ ~3.0–4.5 ppm) groups. Aromatic protons appear at δ 6.8–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 308.1) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

  • Structural analogs : Minor substitutions (e.g., methoxy vs. ethoxy groups) drastically alter target binding. Compare IC₅₀ values of derivatives using standardized assays .
  • Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines affect results. Validate findings under consistent conditions (e.g., 1% DMSO, pH 7.4) .
  • Computational modeling : Perform molecular docking to predict interactions with targets (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

SAR approaches include:

  • Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding .
  • Side-chain variations : Introduce substituents on the benzamide ring (e.g., methyl, isopropoxy) to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen bonds (e.g., between the dioxido group and catalytic lysine residues) .

Q. Table 2: SAR Trends for Analogous Compounds

ModificationBioactivity (IC₅₀, nM)Selectivity Ratio (Target A/B)
4-Methoxy120 ± 151:0.8
4-Chloro45 ± 61:3.2
3,4-Diethoxy220 ± 301:0.5

Q. What methodologies address challenges in assessing metabolic stability and toxicity?

  • In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) or cyanide ions identify electrophilic intermediates .
  • Computational ADMET : Tools like SwissADME predict permeability (Caco-2), hepatotoxicity, and Ames mutagenicity risks .

Methodological Notes

  • Contradictions in synthesis : reports polar aprotic solvents (DMF) for amidation, while prioritizes dichloromethane. Researchers should test both for specific intermediates.
  • Analytical validation : Cross-validate purity data using complementary methods (e.g., NMR + HPLC) to avoid artifacts .

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